4-(Dimethylamino)-2,5-difluorobenzaldehyde
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Overview
Description
4-(Dimethylamino)-2,5-difluorobenzaldehyde is an organic compound characterized by the presence of a dimethylamino group and two fluorine atoms attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,5-difluorobenzaldehyde typically involves the introduction of the dimethylamino group and fluorine atoms onto a benzaldehyde framework. One common method involves the reaction of 2,5-difluorobenzaldehyde with dimethylamine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-(Dimethylamino)-2,5-difluorobenzoic acid.
Reduction: 4-(Dimethylamino)-2,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,5-Difluorobenzaldehyde: Lacks the dimethylamino group, affecting its interaction with molecular targets.
4-(Dimethylamino)-2-fluorobenzaldehyde: Contains only one fluorine atom, leading to variations in its chemical and physical properties.
Uniqueness: 4-(Dimethylamino)-2,5-difluorobenzaldehyde is unique due to the combined presence of the dimethylamino group and two fluorine atoms, which confer distinct electronic and steric effects. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylamino)-2,5-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9-4-7(10)6(5-13)3-8(9)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZXAPALPIXQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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